6-Metilbenzofurano

Descripción general

Descripción

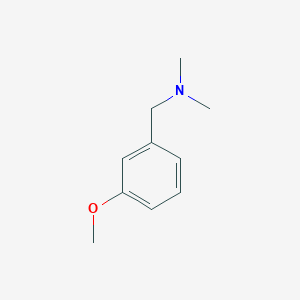

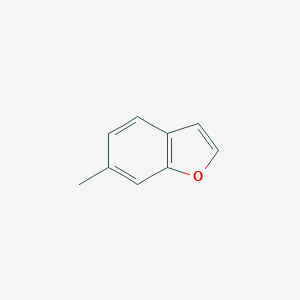

6-Methylbenzofuran is a naturally occurring organic compound with a molecular formula of C8H8O. It is a member of the benzofuran family of compounds, which is found in many plants and fungi. 6-Methylbenzofuran has a wide range of applications in the pharmaceutical, cosmetic, and food industries. In recent years, it has also been studied for its potential therapeutic properties.

Aplicaciones Científicas De Investigación

Potencial Terapéutico Antitumoral

Los derivados del 6-Metilbenzofurano han mostrado una promesa significativa en el campo de la terapia del cáncer. El andamiaje del benzofurano es un componente clave en muchos heterociclos naturales y sintéticos biológicamente activos, que han demostrado una extraordinaria potencia inhibitoria contra varias líneas celulares de cáncer humano . Estos compuestos están siendo explorados por su potencial para servir como agentes anticancerígenos, y algunos muestran una mejor eficacia que los fármacos anticancerígenos de referencia existentes.

Actividad Antiviral contra el Virus de la Hepatitis C

Se ha identificado que los compuestos del benzofurano, incluidos aquellos con un grupo 6-metil, tienen potentes propiedades antivirales, particularmente contra el virus de la hepatitis C (VHC) . El descubrimiento de nuevos compuestos macrocíclicos de benzofurano con actividad anti-VHC sugiere que estas moléculas podrían desarrollarse en fármacos terapéuticos efectivos para tratar infecciones por VHC.

Aplicaciones Antibacterianas

El motivo estructural del this compound se encuentra en varios productos naturales que exhiben fuertes actividades antibacterianas. Estos compuestos están siendo estudiados por su posible uso como agentes antibacterianos, lo que podría conducir al desarrollo de nuevas clases de antibióticos para combatir las cepas bacterianas resistentes .

Propiedades Antioxidantes

Los derivados del benzofurano son conocidos por sus capacidades antioxidantes. La presencia de un grupo 6-metil en el anillo del benzofurano podría mejorar estas propiedades, haciendo que estos compuestos sean adecuados para la investigación de enfermedades relacionadas con el estrés oxidativo y el desarrollo de terapias antioxidantes .

Propiedades Proapoptóticas en Terapia del Cáncer

Algunos derivados del benzofurano, incluidos aquellos con un grupo 6-metil, se han estudiado por sus propiedades proapoptóticas, que pueden inducir la muerte celular programada en las células cancerosas. Esta aplicación es particularmente relevante en el desarrollo de terapias contra el cáncer dirigidas que tienen como objetivo eliminar selectivamente las células cancerosas sin dañar el tejido sano .

Síntesis de Heterociclos Complejos

El this compound sirve como bloque de construcción en la síntesis de compuestos heterocíclicos complejos. Estas vías de síntesis son cruciales para crear una variedad de moléculas biológicamente activas que se pueden utilizar en productos farmacéuticos y otras aplicaciones científicas .

Desarrollo de Fármacos y Química Medicinal

El sistema cíclico del benzofurano, particularmente con sustituyentes como el grupo 6-metil, es una unidad estructural común en muchos fármacos y candidatos a fármacos clínicos. La versatilidad de esta estructura permite el desarrollo de una amplia gama de actividades farmacológicas, lo que la convierte en un andamiaje valioso en la química medicinal .

Síntesis de Productos Naturales

Los derivados del benzofurano, incluido el this compound, están ampliamente distribuidos en plantas superiores y son la principal fuente de algunos fármacos y candidatos a fármacos clínicos. La síntesis de estos productos naturales y sus análogos es un área importante de investigación, con implicaciones para el descubrimiento de fármacos y la comprensión de las vías biológicas .

Safety and Hazards

Direcciones Futuras

Research on natural products containing benzofuran, such as 6-Methylbenzofuran, has increased significantly in recent years . These compounds are being studied for their potential use in drug delivery systems, development of new analytical methods for detection and quantification, and understanding of their biological activities.

Relevant Papers Several papers have been published on the anticancer therapeutic potential of benzofuran scaffolds . These studies highlight the extraordinary inhibitory potency of benzofuran derivatives against a panel of human cancer cell lines. The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .

Mecanismo De Acción

Target of Action

Benzofuran and its derivatives, including 6-Methylbenzofuran, have been found to be suitable structures with a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis . .

Mode of Action

It is known that the presence of certain groups at specific positions on the benzofuran nucleus can influence their biological activity . For instance, it has been suggested that to exhibit antibacterial activity, it is essential that benzofuran contains halogens, nitro, and hydroxyl groups at positions 4, 5, and 6 .

Biochemical Pathways

Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that they may interact with multiple biochemical pathways.

Result of Action

Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that they may have a range of effects at the molecular and cellular level.

Análisis Bioquímico

Biochemical Properties

6-Methylbenzofuran, as a benzofuran derivative, has been shown to interact with various enzymes, proteins, and other biomolecules . For instance, benzofuran compounds have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities

Cellular Effects

The effects of 6-Methylbenzofuran on various types of cells and cellular processes are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, some benzofuran derivatives have been found to cause significant apoptosis in leukemia HL-60 cell line .

Molecular Mechanism

The molecular mechanism of action of 6-Methylbenzofuran is complex and involves several biochemical pathways. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of 6-Methylbenzofuran vary with different dosages in animal models. While specific studies on 6-Methylbenzofuran are limited, benzofuran derivatives have been studied extensively. These studies often reveal threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

6-Methylbenzofuran is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels

Propiedades

IUPAC Name |

6-methyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-7-2-3-8-4-5-10-9(8)6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVPSBOGQLOSHJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168891 | |

| Record name | 6-Methylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17059-51-7 | |

| Record name | 6-Methylbenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17059-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylbenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017059517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylbenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Methylbenzofuran | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ5DFQ2E3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential antimicrobial applications of 6-methylbenzofuran derivatives?

A: Research suggests that certain derivatives of 6-methylbenzofuran, specifically 1-(6-methylbenzofuran-2-yl)-3-arylpropenones and 1-(6-methylbenzofuran-2-yl)-3-[4-(β-substitutedethoxy) phenyl]-propenones, exhibit promising antibacterial and antifungal activities. [] Further investigation into their mechanisms of action and efficacy against specific microbial strains is warranted.

Q2: Can you describe a synthetic route for 2-acetyl-6-methylbenzofuran, a key precursor to several 6-methylbenzofuran derivatives?

A: 2-Acetyl-6-methylbenzofuran can be synthesized via two distinct methods: a phase-transfer catalysis (PTC) approach and a conventional method employing acetone and potassium carbonate (K2CO3). [] The choice of method might influence yield and purity, requiring optimization for specific applications.

Q3: Has the crystal structure of any 6-methylbenzofuran derivatives been elucidated?

A: Yes, the crystal structure of 2-(6-Methylbenzofuran-3-ylmethyl)-5-morpholino-4- ylmethyl)-6-(4-chlorophenyl)-imidazo(2,1-b)(1,3,4)thiadiazole has been determined. [] This compound crystallizes in an orthorhombic system with a space group of P212121. The structural information obtained from such studies can be valuable for understanding structure-activity relationships and designing novel derivatives.

Q4: How does light exposure influence the nematicidal activity of certain 6-methylbenzofuran related compounds?

A: Studies indicate that the nematicidal activity of 2,3-dihydro-2-hydroxy-3-methylene-6-methylbenzofuran, a natural compound structurally similar to 6-methylbenzofuran, is significantly enhanced upon exposure to daylight, particularly near-ultraviolet light. [] This suggests a photoactivated mechanism of action against nematodes, potentially involving the generation of reactive oxygen species.

Q5: Can 6-methylbenzofuran derivatives be utilized in the synthesis of other biologically relevant molecules?

A: Yes, azidoquinones derived from 6-methylbenzofuran can be converted to methyl 3-substituted 6-methyl-4,7-dioxoindole-2-carboxylates, which are analogs of mitomycin, a potent antitumor agent. [] This highlights the versatility of 6-methylbenzofuran as a building block in organic synthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.